Cas no 2172567-67-6 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxan-3-yl}acetic acid)

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxan-3-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxan-3-yl}acetic acid
- EN300-1580810
- 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid
- 2172567-67-6
-
- Inchi: 1S/C26H26N2O6/c29-24(28-23-11-13-33-15-17(23)14-25(30)31)10-5-12-27-26(32)34-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,11-16H2,(H,27,32)(H,28,29)(H,30,31)
- InChI Key: WLBHMKILZQQGDR-UHFFFAOYSA-N
- SMILES: O1CCC(C(CC(=O)O)C1)NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 462.17908655g/mol
- Monoisotopic Mass: 462.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 795
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 2.6
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxan-3-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1580810-2.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1580810-0.25g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1580810-1.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1580810-50mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1580810-5000mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1580810-2500mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1580810-10000mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1580810-5.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1580810-0.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1580810-10.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxan-3-yl}acetic acid |
2172567-67-6 | 10g |
$14487.0 | 2023-05-23 |
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxan-3-yl}acetic acid Related Literature
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Additional information on 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxan-3-yl}acetic acid
2-{4-[{(9H-Fluoren-9-yl)methoxycarbonyl}amino]but-2-ynamido}oxan-3-yl}acetic Acid: A Comprehensive Overview
2-{4-[{(9H-fluoren-9-yl)methoxycarbonyl}amino]but-2-ynamido}oxan-3-yl}acetic acid, with CAS No. 2172567-67-6, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a butynamide moiety, and a cyclic ether (oxane) framework. The integration of these functional groups renders this compound versatile for various applications, particularly in drug design and delivery systems.
The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the compound during synthesis and ensuring its bioavailability. Recent studies have highlighted the potential of Fmoc-containing compounds in enhancing the solubility and permeability of drugs, making them more effective in targeting specific biological pathways. For instance, researchers have demonstrated that the Fmoc group can be strategically removed under specific conditions to release bioactive molecules, a property that is highly desirable in controlled drug delivery systems.
The butynamide moiety in this compound introduces additional functionality by providing a rigid structure that can influence the compound's pharmacokinetics and bioactivity. The triple bond within the butynamide group is known to enhance molecular stability and can serve as a site for further chemical modifications. Recent advancements in click chemistry have enabled researchers to exploit such triple bonds for constructing complex molecules with high precision and efficiency.
The oxane ring, or tetrahydrofuran derivative, contributes to the compound's structural integrity and may facilitate interactions with biological membranes. This feature is particularly advantageous in drug design, where membrane permeability is critical for achieving therapeutic efficacy. Moreover, the acetic acid component at the terminus of the molecule enhances its acidity, which can be leveraged to modulate the compound's ionization state and, consequently, its pharmacokinetic profile.
Recent research has focused on optimizing the synthesis of this compound to improve yield and purity while minimizing environmental impact. Novel catalytic methods and green chemistry principles have been employed to streamline the production process. For example, palladium-catalyzed cross-coupling reactions have been utilized to assemble key intermediates with high efficiency. These advancements not only enhance the scalability of the synthesis but also align with current trends toward sustainable chemical manufacturing.
In terms of biological applications, this compound has shown promise as a precursor for peptide-based drugs and as a building block for more complex biomolecules. Its unique combination of functional groups makes it an ideal candidate for exploring novel therapeutic strategies, such as targeted drug delivery and enzyme inhibition. Furthermore, ongoing studies are investigating its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways associated with chronic diseases.
The integration of computational chemistry tools has significantly accelerated the understanding of this compound's properties. Molecular docking studies have provided insights into its binding affinities with various protein targets, while quantum mechanical calculations have elucidated its electronic structure and reactivity. These computational approaches are complemented by experimental validations, ensuring a robust foundation for further research.
In conclusion, 2-{4-[{(9H-fluoren-9-yl)methoxycarbonyl}amino]but-2-ynamido}oxan-3-yl}acetic acid represents a cutting-edge molecule with immense potential in pharmaceutical research and development. Its intricate structure combines multiple functional groups that offer diverse opportunities for chemical modification and biological interaction. As research continues to uncover its full capabilities, this compound is poised to play a pivotal role in advancing modern medicine.
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